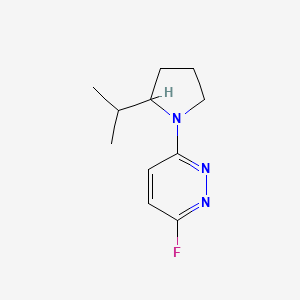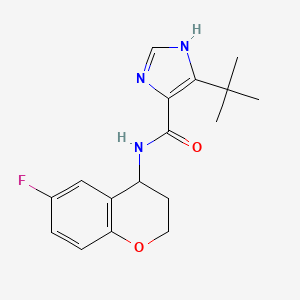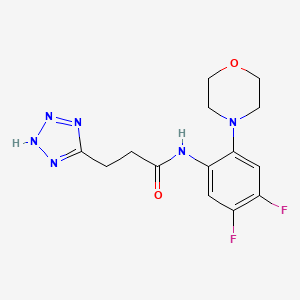![molecular formula C20H25N5O2 B7436761 (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436761.png)
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mecanismo De Acción
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone works by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are important for the survival and proliferation of cancer cells, and their inhibition can lead to cell death. (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has also been found to modulate the activity of the immune system, which can further enhance its antitumor effects.
Biochemical and physiological effects:
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The compound has also been found to modulate the activity of immune cells, such as T cells and natural killer cells, which can enhance the body's ability to fight cancer. (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has a favorable pharmacokinetic profile and can be administered orally.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has several advantages for lab experiments, including its potency, selectivity, and oral bioavailability. However, the compound is still in the early stages of development, and its efficacy and safety in humans are not yet fully understood. Moreover, the synthesis of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is complex and requires expertise in organic chemistry.
Direcciones Futuras
Several future directions for the development of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone are being explored. These include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its antitumor effects. Moreover, the potential use of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone in other diseases, such as autoimmune disorders, is also being investigated.
Conclusion:
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. The compound works by inhibiting several kinases that are involved in cancer cell growth and survival and has favorable pharmacokinetic properties. However, further research is needed to fully understand its efficacy and safety in humans and to identify its potential use in other diseases.
Métodos De Síntesis
The synthesis of (6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone involves several steps, including the formation of the indole core, the introduction of the triazole and morpholine groups, and the final addition of the tert-butyl group. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown potent antitumor activity and has been found to inhibit several kinases that are involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-20(2,3)15-5-4-14-10-18(22-17(14)11-15)19(26)24-8-9-27-16(12-24)13-25-7-6-21-23-25/h4-7,10-11,16,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZRJRHJCQUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N3CCOC(C3)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-tert-butyl-1H-indol-2-yl)-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7436729.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)


![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)